molecular formula C13H24N2O4 B13324676 Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate

Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate

Cat. No.: B13324676
M. Wt: 272.34 g/mol
InChI Key: HWBQJXRREBQWDK-UWVGGRQHSA-N
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Description

Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique piperidine ring structure, which is substituted with tert-butyl, ethyl, and amino groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl and ethyl groups are introduced via alkylation reactions using tert-butyl halides and ethyl halides, respectively.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Carboxylation: The carboxylate groups are added through carboxylation reactions, typically involving carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include:

    Oxides and Ketones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Various Derivatives: From substitution reactions, depending on the reagents used.

Scientific Research Applications

Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways, which are of interest in therapeutic research.

Comparison with Similar Compounds

Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.

    Aminopiperidines: Compounds with amino groups attached to the piperidine ring.

    Carboxylate-Substituted Piperidines: Compounds with carboxylate groups on the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1

InChI Key

HWBQJXRREBQWDK-UWVGGRQHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C

Origin of Product

United States

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